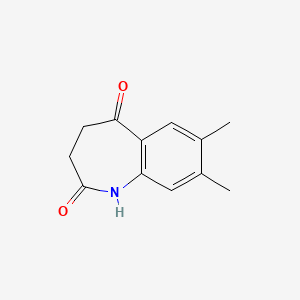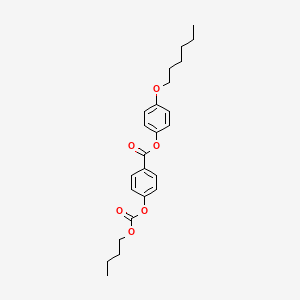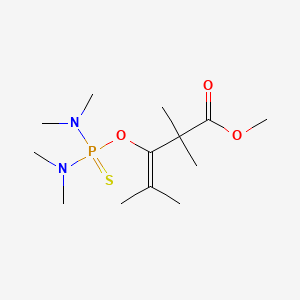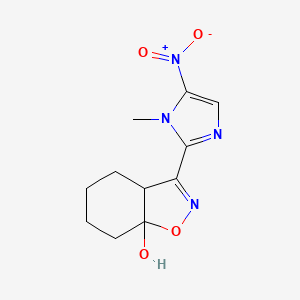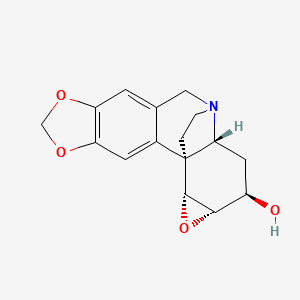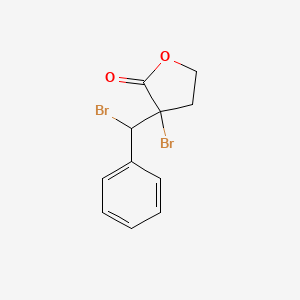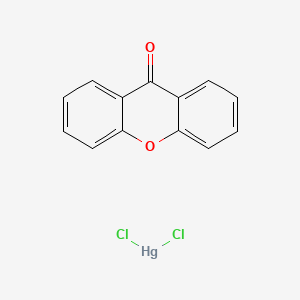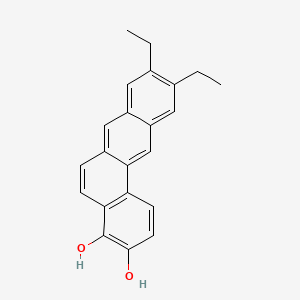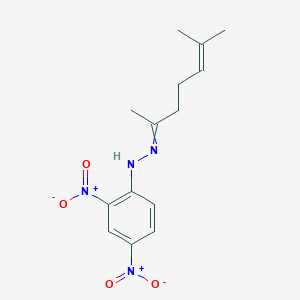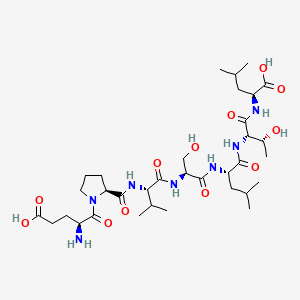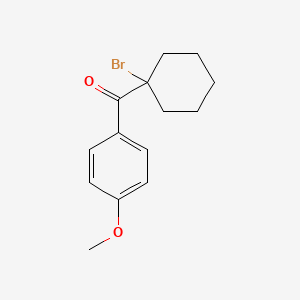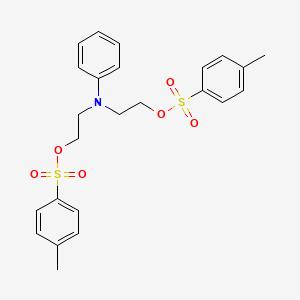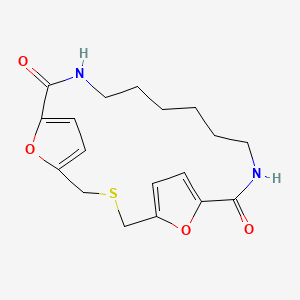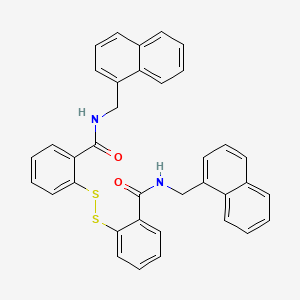
2,2'-Dithiobis(N-(1-naphthylmethyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a naphthylmethyl group. The molecular formula of this compound is C32H28N2O2S2, and it has a molecular weight of 540.71 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) typically involves the reaction of N-(1-naphthylmethyl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of N-(1-naphthylmethyl)benzamide using iodine or other oxidizing agents under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and naphthylmethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides and naphthylmethyl derivatives.
科学的研究の応用
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction, as well as in the development of thiol-reactive probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) involves the formation and cleavage of disulfide bonds. This compound can act as a disulfide donor or acceptor, participating in redox reactions that are crucial for various biochemical processes. The molecular targets and pathways involved include thiol-containing proteins and enzymes, which can undergo reversible modifications through disulfide exchange reactions .
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the naphthylmethyl group.
Dithio-2,2’-bis(N-methylbenzamide): Another disulfide-containing benzamide derivative.
Uniqueness
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is unique due to the presence of the naphthylmethyl group, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogs .
特性
CAS番号 |
98051-82-2 |
|---|---|
分子式 |
C36H28N2O2S2 |
分子量 |
584.8 g/mol |
IUPAC名 |
N-(naphthalen-1-ylmethyl)-2-[[2-(naphthalen-1-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C36H28N2O2S2/c39-35(37-23-27-15-9-13-25-11-1-3-17-29(25)27)31-19-5-7-21-33(31)41-42-34-22-8-6-20-32(34)36(40)38-24-28-16-10-14-26-12-2-4-18-30(26)28/h1-22H,23-24H2,(H,37,39)(H,38,40) |
InChIキー |
SRHXUSYTAWIEAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NCC5=CC=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


